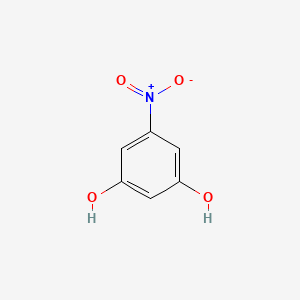

5-Nitro-l,3-benzenediol

Description

Historical Context and Early Investigations of Nitrated Benzenediols

The study of nitrated benzenediols is intrinsically linked to the broader history of aromatic chemistry and the investigation of nitration reactions. Resorcinol (B1680541) (1,3-benzenediol) itself was first prepared in 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org The subsequent exploration of its reactivity naturally led to investigations into its behavior with nitrating agents.

Early work on the nitration of phenols and their derivatives was driven by the burgeoning dye industry and the quest for new explosives. For instance, the nitration of resorcinol with concentrated nitric and sulfuric acids was found to yield trinitroresorcinol, also known as styphnic acid, a powerful explosive. wikipedia.orgwikipedia.org This highlights the early interest in the energetic properties of nitrated resorcinols.

The synthesis of mononitrated derivatives like 5-Nitro-1,3-benzenediol would have been a fundamental step in understanding the regioselectivity of nitration on the resorcinol ring. The hydroxyl groups of resorcinol are activating and ortho-para directing. britannica.com However, the directing effects of two hydroxyl groups in a meta-relationship can lead to a mixture of products. The formation of 5-Nitro-1,3-benzenediol involves the introduction of a nitro group at the position between the two hydroxyl groups, a position that is sterically accessible and electronically activated.

Significance of Nitrated Resorcinol Derivatives in Organic Chemistry

Nitrated resorcinol derivatives, including 5-Nitro-1,3-benzenediol, hold considerable significance in organic chemistry due to their versatile reactivity. The presence of both electron-donating hydroxyl groups and an electron-withdrawing nitro group on the benzene (B151609) ring creates a unique electronic environment that dictates their chemical behavior.

Intermediates in Synthesis: A primary role of nitrated resorcinols is as intermediates in the synthesis of more complex molecules. lookchem.comgoogle.com The nitro group can be readily reduced to an amino group, providing a pathway to amino-benzenediols. google.com These amino derivatives are valuable monomers for the preparation of high-performance polymers like polybenzoxazoles. google.com The ability to introduce an amino functionality at a specific position on the resorcinol scaffold is crucial for designing polymers with desired properties.

Furthermore, the hydroxyl groups can undergo various reactions, such as etherification and esterification, allowing for further functionalization. smolecule.com This dual reactivity makes nitrated resorcinols valuable building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. britannica.comsmolecule.com For example, they are used in the production of diazo dyes. wikipedia.orgaakash.ac.in

Overview of Research Trajectories for 5-Nitro-1,3-benzenediol

Current and emerging research on 5-Nitro-1,3-benzenediol and related compounds is expanding beyond their traditional roles as synthetic intermediates.

Materials Science: One area of investigation is their use in the development of new materials. As mentioned, the amino derivatives of nitrated resorcinols are precursors to high-strength polymers. google.com Research in this area focuses on optimizing the synthesis of these monomers to achieve high purity, which is essential for obtaining high molecular weight polymers. google.com

Medicinal Chemistry: While direct applications of 5-Nitro-1,3-benzenediol in medicine are not prominent, the broader class of nitrated and aminated phenolic compounds is of interest. For instance, derivatives of 1,3-benzenediol have been studied for their potential biological activities. smolecule.com The introduction of a nitro group can sometimes enhance the biological properties of a molecule. smolecule.com

Environmental Chemistry: Nitrated phenols are recognized as atmospheric pollutants, often formed from the photochemical degradation of aromatic compounds in the presence of nitrogen oxides. copernicus.org Studies have investigated the formation, atmospheric reactions, and potential environmental impact of various nitrated phenols. copernicus.orgresearchgate.net While specific research on the atmospheric chemistry of 5-Nitro-1,3-benzenediol is not extensively documented in the provided results, the general principles governing the behavior of nitrated phenols would be applicable.

| Property | Value |

| IUPAC Name | 5-nitrobenzene-1,3-diol nih.gov |

| Molecular Formula | C₆H₅NO₄ nih.gov |

| Molecular Weight | 155.11 g/mol nih.gov |

| Synonyms | 5-nitroresorcinol, 5-Nitro-l,3-benzenediol nih.govchemicalbook.com |

| CAS Number | 20734-70-7 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

5-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H5NO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H |

InChI Key |

VNIXZWLYQDIGNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)O)[N+](=O)[O-] |

Synonyms |

5-nitroresorcinol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Nitro 1,3 Benzenediol

Direct Synthesis Approaches via Electrophilic Aromatic Nitration

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. In the case of resorcinol (B1680541) (1,3-benzenediol), the two hydroxyl groups are strongly activating and ortho-, para-directing, making the positions 2, 4, and 6 highly susceptible to electrophilic attack.

Classical Nitration Procedures for Resorcinol and its Precursors

The traditional method for nitrating aromatic compounds involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com When resorcinol is treated with this mixture, a reaction ensues to produce nitro-substituted resorcinol derivatives. wikipedia.org However, due to the high reactivity of the resorcinol ring, this method can lead to the formation of multiple products, including dinitro and trinitro derivatives like styphnic acid, especially under harsh conditions. wikipedia.org

Another classical approach involves the diazotization of 3-aminophenol (B1664112) followed by hydrolysis, which can also serve as a route to resorcinol and its subsequent nitration. wikipedia.org

Regioselective Nitration Studies and Isomer Formation

The directing effects of the two hydroxyl groups in resorcinol favor substitution at the 2, 4, and 6 positions. chemrj.orgvaia.com Classical nitration often yields a mixture of isomers, with 2-nitroresorcinol (B108372) and 4-nitroresorcinol being significant products. chemrj.org The formation of 5-nitro-1,3-benzenediol is not the primary outcome under these conditions.

To achieve regioselectivity and favor the formation of a specific isomer, modifications to the reaction conditions and substrates are necessary. One strategy involves the use of a protecting group. For instance, by first sulfonating resorcinol at the 4- and 6-positions, these sites are blocked. Subsequent halogenation can occur at the 2-position. Nitration can then be directed to the now-vacant 4- and 6-positions after the removal of the protecting sulfonyl groups. google.com This multi-step process, while more complex, allows for greater control over the final product's structure. google.com

Computational studies using density functional theory have been employed to understand the potential energy surfaces and reaction intermediates in the nitration of substituted benzenes like phenol (B47542). nih.gov These studies highlight the importance of solvent effects and the nature of the transition states in determining the final isomer distribution. nih.gov Research has shown that for activated rings, the rate-determining step is the formation of an oriented reaction complex, while for deactivated rings, it is the formation of the σ-complex (Wheland intermediate). nih.gov

Catalytic and Microwave-Assisted Synthesis Innovations for Nitroaromatics

In an effort to develop more environmentally friendly and efficient methods, recent research has focused on catalytic and microwave-assisted nitration techniques. These methods often avoid the use of corrosive and hazardous concentrated acids. orientjchem.orgrasayanjournal.co.in

Microwave-assisted nitration of phenols has been shown to be a rapid and effective alternative to conventional heating. chemrj.orgorientjchem.org One study investigated the solid-phase microwave nitration of resorcinol using various metal nitrates as nitrating agents. chemrj.org Copper(II) nitrate (B79036) was found to be the most effective, though the yield of the desired 4-nitroresorcinol was modest. chemrj.org The proposed mechanism involves the activation of the metal nitrate by an acid, such as oxalic acid, followed by electrophilic attack on the resorcinol ring. chemrj.org

Another approach utilizes a tetrachlorosilane-sodium nitrate binary reagent system with zinc chloride as a catalyst for the regioselective nitration of aromatic hydrocarbons, including resorcinol. scirp.org This method offers mild reaction conditions and good yields of the para-isomer, 4-nitroresorcinol. scirp.org The use of peroxy compounds like hydrogen peroxide in the presence of sodium nitrite (B80452) and a catalyst such as potassium bisulfate has also been explored for the nitration of aromatic compounds under mineral acid-free conditions, with reactions being significantly accelerated by microwave irradiation. rasayanjournal.co.in

Table 1: Comparison of Nitration Methods for Phenolic Compounds

| Method | Nitrating Agent | Catalyst/Conditions | Key Findings |

|---|---|---|---|

| Classical Nitration | Concentrated HNO₃/H₂SO₄ | Cold conditions | Can lead to multiple nitrated products, including explosives. wikipedia.org |

| Microwave-Assisted Nitration | Metal Nitrates (e.g., Cu(NO₃)₂) | Oxalic acid, solid phase | Offers a more hazard-free method, though yields can be low. chemrj.org |

| Microwave-Assisted Nitration | Calcium Nitrate | Acetic acid | Rapid reaction time (1 min) with high yield for p-nitrophenol synthesis. orientjchem.org |

| Catalytic Nitration | NaNO₃/TCS | ZnCl₂ | Homogeneous system, mild conditions, good yields, and high para-regioselectivity. scirp.org |

| Microwave-Assisted Catalytic Nitration | NaNO₂/Peroxy compounds | KHSO₄ | Environmentally safer, rapid reactions with good yields. rasayanjournal.co.in |

Precursor-Based Synthesis and Derivatization Strategies

An alternative to the direct nitration of resorcinol is the synthesis of 5-nitro-1,3-benzenediol from precursors that already contain some of the required functional groups or a substitution pattern that directs the nitration to the desired position.

Formation from Substituted Phenols and Benzenediols

The synthesis of highly substituted phenols with precise regiochemical control can be achieved through various modern synthetic methods. One such strategy involves a Diels-Alder/retro-Diels-Alder sequence using hydroxypyrones and nitroalkenes. researchgate.netoregonstate.edu This method allows for the programmable substitution at any position on the phenol ring, offering a potential route to precursors of 5-nitro-1,3-benzenediol. oregonstate.edu

Another approach involves the synthesis of 3,5-disubstituted phenols from acyclic precursors through a one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization. researchgate.net

A patented process describes the preparation of amino-1,3-benzenediols starting from a 1,3-bis(alkylcarbonato)benzene. This precursor is nitrated, followed by hydrolysis to yield a nitro-1,3-benzenediol, which is then reduced. google.com This method provides a pathway to various nitro- and amino-substituted benzenediols. For example, starting with 1,3-bis(methylcarbonato)benzene, nitration yields the corresponding nitro derivative, which upon hydrolysis with a lower alkanol like methanol, produces a nitro-1,3-benzenediol. google.com

Functional Group Interconversion Pathways to Introduce Nitro Groups

Functional group interconversions (FGIs) are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.comsolubilityofthings.com These reactions, which include oxidations, reductions, and substitutions, are crucial for creating complex molecules from simpler starting materials. fiveable.menumberanalytics.com

One common FGI is the reduction of a nitro group to a primary amine using methods like catalytic hydrogenation (e.g., with Pd/C and H₂) or using reagents like tin and hydrochloric acid. fiveable.me Conversely, an amino group can be converted to a nitro group, although this is a less direct process. A more common pathway to introduce a nitro group is through the nitration of a precursor that already has the desired substitution pattern.

For instance, the synthesis of 5-nitro-1,3-benzenediol has been reported starting from 1,3-dimethoxy-5-nitrobenzene. chemicalbook.com In this case, the nitro group is already in the desired position, and the final step would involve the deprotection (demethylation) of the hydroxyl groups.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is paramount in directing the nitration of resorcinol towards the desired 5-nitro isomer and maximizing its yield. Key parameters that can be manipulated include the choice of nitrating agent, catalyst, solvent, reaction temperature, and the use of unconventional energy sources like microwaves.

The use of solid catalysts is another strategy to improve selectivity and simplify product purification. Zeolites, with their shape-selective properties, have been investigated for the regioselective nitration of phenols. In the case of phenol nitration within zeolite cages, a remarkable ortho-selectivity has been observed in solid-state reactions. ias.ac.in While not directly applied to the synthesis of 5-Nitro-1,3-benzenediol in the reviewed literature, this approach highlights a potential avenue for future optimization studies to favor the formation of a specific isomer.

A patented process for the preparation of amino-1,3-benzenediols provides insight into the conditions for synthesizing the precursor, mononitro-1,3-benzenediol. By reacting resorcinol with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature maintained at 5°C or below, a 95% conversion to mononitro-1,3-benzenediol was achieved. The product mixture consisted of a 95:5 ratio of the 4-nitro isomer to the 2-nitro isomer. google.com This demonstrates that careful temperature control is a crucial factor in managing the regioselectivity of the reaction.

Interactive Data Table: Microwave-Assisted Nitration of Resorcinol with Various Metal Nitrates

| Nitrating Agent | Yield (%) |

| Cu(NO₃)₂ | 26.8 |

| Fe(NO₃)₃ | 15.2 |

| Bi(NO₃)₃ | 12.5 |

| Ni(NO₃)₂ | 8.3 |

| NaNO₃ | 6.4 |

| KNO₃ | 5.4 |

| Data sourced from a study on microwave-assisted catalytic regioselective nitration of resorcinol. numberanalytics.com |

This table illustrates the impact of the cation in the metal nitrate on the yield of nitrated resorcinol under microwave conditions.

Mechanistic Elucidation of Nitration Reactions Leading to 5-Nitro-1,3-benzenediol

The nitration of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is typically the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and a strong acid catalyst, usually sulfuric acid. nih.gov

The reaction mechanism can be broken down into the following key steps:

Formation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid in an acid-base reaction to form the highly electrophilic nitronium ion.

Electrophilic Attack: The electron-rich aromatic ring of resorcinol acts as a nucleophile and attacks the nitronium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. nih.gov

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring and yielding the final product, a nitroresorcinol.

The regioselectivity of the nitration of resorcinol is dictated by the directing effects of the two hydroxyl groups. Both hydroxyl groups are ortho-, para-directing, meaning they increase the electron density at the positions ortho (2 and 6) and para (4) to them. In resorcinol, these positions are highly activated towards electrophilic attack. patsnap.com

The formation of 5-Nitro-1,3-benzenediol, where the nitro group is in a meta position relative to both hydroxyl groups, is electronically disfavored. However, several factors can influence the regioselectivity of the reaction:

Steric Hindrance: The positions ortho to the hydroxyl groups (2 and 6) are sterically more hindered than the para position (4). This steric hindrance can influence the approach of the electrophile.

Reaction Conditions: As seen in the optimization studies, factors such as temperature, the specific nitrating agent, and the presence of catalysts can alter the product distribution. google.comnumberanalytics.com For instance, under certain conditions, kinetic versus thermodynamic control can lead to the formation of different isomers.

Solvent Effects: The solvent can influence the stability of the transition states leading to the different isomers, thereby affecting the regioselectivity. numberanalytics.com

Complexation: The nitrating agent can form a complex with the phenolic hydroxyl groups. This complexation can influence the electronic distribution in the ring and direct the incoming electrophile to a specific position. For example, a proposed mechanism for the ortho-orientation in the nitration of phenols using melamine (B1676169) nitrate suggests the formation of a hydrogen bond between the phenol and the nitrating agent. scispace.com

While the predominant products of resorcinol nitration are typically the 2- and 4-nitro isomers due to electronic factors, the formation of the 5-nitro isomer, though less favored, is possible. Its synthesis likely relies on carefully controlled reaction conditions that may involve steric factors, the use of specific catalytic systems, or a multi-step synthetic strategy involving protecting groups to override the inherent electronic preferences of the resorcinol ring. Theoretical studies using computational models like density functional theory (DFT) can provide a deeper understanding of the potential energy surfaces and transition states for the formation of different isomers, further elucidating the factors that govern regioselectivity in the nitration of resorcinol. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Nitro 1,3 Benzenediol

Reduction Pathways of the Aromatic Nitro Group

The reduction of the aromatic nitro group is one of the most significant transformations for 5-Nitro-1,3-benzenediol, providing a primary route to the corresponding amine, 5-Amino-1,3-benzenediol, a valuable synthetic intermediate. This reduction can be achieved through various methods, each offering different levels of selectivity and operating under distinct conditions. The process generally involves the sequential addition of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates, which are typically not isolated. orientjchem.orgresearchgate.net

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org This process involves reacting the nitro compound with a source of hydrogen, typically hydrogen gas (H₂), in the presence of a metal catalyst. google.com The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and chemoselectivity, which is crucial when other reducible functional groups are present. organic-chemistry.orgspast.org

Commonly used catalysts include noble metals such as palladium, platinum, and rhodium supported on activated carbon (Pd/C, Pt/C, Rh/C) or other materials like alumina. google.com Raney nickel is another effective and more economical catalyst. wikipedia.org For the reduction of 5-Nitro-1,3-benzenediol, the reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate. google.com The temperature can range from 0°C to 150°C, with pressures from atmospheric to several bars. google.comgoogle.com

The chemoselective reduction of the nitro group in the presence of other sensitive functionalities is a key challenge in organic synthesis. nih.gov Various catalytic systems have been developed to achieve this selectivity, tolerating groups like halogens, carbonyls, and nitriles. spast.org For instance, palladium-catalyzed reductions using aqueous potassium fluoride and polymethylhydrosiloxane (PMHS) have shown high yields and broad functional group tolerance at room temperature. organic-chemistry.org Biocatalytic approaches, such as using a carbon-supported hydrogenase enzyme, also offer high selectivity under mild, aqueous conditions. nih.gov

| Catalyst System | Hydrogen Source | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | Room Temp - 80°C, 1-10 bar | Highly efficient, widely used, may cause dehalogenation. |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Room Temp, 1-4 bar | Very active catalyst, can reduce the aromatic ring under harsh conditions. wikipedia.org |

| Raney Nickel | H₂ gas / Hydrazine | Ethanol | 25-100°C, 1-50 bar | Cost-effective, pyrophoric, sensitive to sulfur compounds. wikipedia.org |

| Iron (Fe) Metal | Acid (e.g., HCl, Acetic Acid) | Water, Ethanol | Reflux | Classic method, economical, tolerant of many functional groups. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol, HCl(aq) | 0°C - Reflux | Stoichiometric reagent, useful for selective reductions. google.com |

Besides complete reduction to the amine, the nitro group can undergo other reductive transformations. Reductive carbonylation is a significant industrial process that converts nitroarenes into valuable compounds like isocyanates, carbamates, and ureas in a single step, avoiding the use of toxic phosgene. osti.gov The reaction is typically catalyzed by transition metal complexes, particularly those of palladium or ruthenium, in the presence of carbon monoxide (CO). nih.gov

When performed in an alcohol solvent like methanol, the reductive carbonylation of a nitroarene yields a carbamate. nih.gov For 5-Nitro-1,3-benzenediol, this reaction would produce the corresponding dimethyl dicarbamate derivative. Homogeneous palladium catalysts supported by ligands such as 1,10-phenanthroline have proven effective for this transformation. osti.govnih.gov The reaction mechanism is complex but is thought to involve the formation of a nitrene intermediate which then reacts with carbon monoxide.

Other reductive transformations can yield intermediates such as hydroxylamines, azo compounds, or azoxy compounds, depending on the reducing agent and reaction conditions. orientjchem.orgwikipedia.org For example, using zinc metal in aqueous ammonium chloride can selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.org Similarly, treatment with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org These intermediates are generally less stable than the corresponding aniline and can be useful for further synthetic elaborations.

| Reaction Type | Reagents/Catalyst | Primary Product | Significance |

|---|---|---|---|

| Reductive Carbonylation | CO, Pd or Ru catalyst, Alcohol (e.g., MeOH) | Carbamate | Phosgene-free route to isocyanate precursors. nih.gov |

| Reduction to Hydroxylamine | Zn dust / NH₄Cl; Raney Ni / Hydrazine (controlled) | Arylhydroxylamine | Useful synthetic intermediate. wikipedia.org |

| Reduction to Azo Compound | NaAsO₂, NaOH; LiAlH₄ (can be a side product) | Azoarene | Precursors for dyes and pigments. wikipedia.org |

| Reduction to Hydrazine | Excess Zn dust | N,N'-Diarylhydrazine | Intermediate for various pharmaceuticals and agrochemicals. wikipedia.org |

Electrophilic Substitution Reactions on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the 5-Nitro-1,3-benzenediol ring is governed by the powerful directing effects of the substituents. The two hydroxyl groups are strongly activating, ortho-, para-directing groups, while the nitro group is strongly deactivating and meta-directing. msu.edulibretexts.orgmsu.edu

Activating/Deactivating Effects : The two -OH groups donate electron density to the ring via resonance, greatly increasing its nucleophilicity and activating it towards electrophilic attack. Conversely, the -NO₂ group strongly withdraws electron density by both induction and resonance, deactivating the ring. msu.edulibretexts.org The net effect is a complex balance, but the powerful activating nature of the two hydroxyls generally dominates, allowing substitution to occur, albeit under potentially more controlled or vigorous conditions than for resorcinol (B1680541) itself.

Directing Effects :

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The hydroxyl group at C3 directs to positions C2, C4, and C6.

The nitro group at C5 directs to positions C1, C3 (already substituted) and a position relative to itself which corresponds to C2 and C6 on the ring.

The positions C2, C4, and C6 are all activated. Position C2 is ortho to both hydroxyl groups, while positions C4 and C6 are ortho to one and para to the other. Therefore, positions 4 and 6 are the most electronically activated sites for electrophilic attack. Position 2 is also activated but may be subject to steric hindrance from the adjacent hydroxyl groups. Consequently, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions.

Typical EAS reactions include nitration, halogenation, and sulfonation. For example, further nitration of 5-Nitro-1,3-benzenediol would likely require harsh conditions due to the deactivating nitro group, and the incoming nitro group would be directed to the 4 or 6 position.

Nucleophilic Reaction Modalities and Derivatives Formation

The reactivity of 5-Nitro-1,3-benzenediol towards nucleophiles primarily involves the acidic protons of the hydroxyl groups. Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the ring, is generally difficult on this molecule as it lacks a suitable leaving group like a halogen. However, the presence of the strongly electron-withdrawing nitro group does activate the ring toward nucleophilic attack. libretexts.orgmdpi.com

The most common nucleophilic reactions involve the deprotonation of the hydroxyl groups by a base (e.g., NaOH, K₂CO₃) to form a phenoxide dianion. This dianion is a potent nucleophile and can react with various electrophiles to form derivatives.

Etherification : Reaction of the phenoxide with alkyl halides (e.g., methyl iodide, ethyl bromide) via the Williamson ether synthesis yields the corresponding dialkoxy ethers.

Esterification : Acylation with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) will form the corresponding diester derivatives.

These reactions allow for the modification of the diol moiety, which can be used to protect the hydroxyl groups or to introduce new functionalities into the molecule. The presence of the nitro group increases the acidity of the phenolic protons compared to resorcinol, facilitating their removal by weaker bases.

Oxidation Reactions and Associated Mechanistic Studies

Phenols, and particularly benzenediols, are susceptible to oxidation. The 1,3-diol structure of 5-Nitro-1,3-benzenediol makes it reactive towards oxidizing agents, though the electron-withdrawing nitro group can increase the oxidation potential compared to unsubstituted resorcinol. Oxidation can lead to a variety of products, including quinone-like structures, polymeric materials, or even ring-opening, depending on the oxidant and reaction conditions.

While specific mechanistic studies on the oxidation of 5-Nitro-1,3-benzenediol are not extensively documented, the oxidation of resorcinol (1,3-benzenediol) itself is known to be complex. researchgate.net Strong oxidizing agents can lead to degradation of the aromatic ring. Milder, more controlled oxidation, for instance by certain enzymes or electrochemical methods, could potentially lead to the formation of hydroxylated or quinonoid species. For example, some bacterial monooxygenases are capable of performing successive hydroxylations on aromatic rings, converting phenol (B47542) to catechol and then to 1,2,3-trihydroxybenzene. technion.ac.il A similar pathway, if applied to 5-Nitro-1,3-benzenediol, could theoretically introduce an additional hydroxyl group onto the ring. However, under typical laboratory conditions with common oxidants, complex mixtures of dark, polymeric tars are often formed.

Chelation and Complexation Behavior of the Diol Moiety

The two hydroxyl groups of 5-Nitro-1,3-benzenediol can act as ligands, coordinating to metal ions to form metal complexes. The meta-disposition of the hydroxyl groups is not ideal for forming a stable, monomeric five- or six-membered chelate ring with a single metal ion, a feature more characteristic of ortho-diols like catechol.

Despite this, the diol moiety can participate in complexation in several ways:

As a monodentate ligand through one of the deprotonated hydroxyl groups.

As a bidentate, bridging ligand, where each hydroxyl group coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The electron-withdrawing nitro group influences the electronic properties of the diol system. It increases the acidity of the phenolic protons, meaning deprotonation and coordination can occur at a lower pH compared to unsubstituted resorcinol. This electronic effect is transmitted through the aromatic ring, modulating the electron density on the oxygen atoms and thereby affecting the strength of the metal-ligand bond. The specific structure of the resulting complexes would depend on the metal ion, the solvent system, the pH, and the stoichiometry of the reactants.

Structure Activity Relationship Sar and Derivative Studies of 5 Nitro 1,3 Benzenediol Analogues

Design and Synthesis of Novel Functionalized Derivatives

The functionalization of the 5-Nitro-1,3-benzenediol scaffold is aimed at creating novel derivatives with tailored properties. The synthetic strategies often leverage the existing functional groups—two hydroxyls and one nitro group—to introduce new moieties.

A primary route for creating derivatives involves the reduction of the nitro group to form an amino group, yielding 4-Amino-1,3-benzenediol . This transformation is a key step as it introduces a versatile amino functional group that can undergo a wide range of subsequent reactions. The process typically involves contacting the nitro-1,3-benzenediol with a reducing agent, such as hydrogen gas, in the presence of a hydrogenation catalyst. google.com This amino derivative serves as a crucial intermediate for producing more complex molecules, including high-molecular-weight polybenzoxazoles, which are polymers known for their thermal stability. google.com

Further derivatization can be achieved through reactions targeting the hydroxyl or the newly introduced amino groups. For instance, complex heterocyclic structures can be built upon the benzenediol framework. An example, though starting from a related precursor, is the synthesis of 5-nitro-1,3-benzoxazole derivatives, which highlights how the core structure can be elaborated into more complex systems. researchgate.net The design of these derivatives is often guided by the intended application. For example, in medicinal chemistry, pyrazole (B372694) rings might be incorporated, as seen in compounds like 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol , to explore potential antioxidant, anti-inflammatory, or anticancer activities. smolecule.com

The synthesis of such complex derivatives often involves multi-step reaction sequences. These can include condensation reactions to form heterocyclic rings and substitution reactions to attach various side chains. smolecule.com The table below lists examples of functionalized derivatives and the synthetic approaches used.

| Derivative Name | Parent Compound | Synthetic Approach | Potential Application |

| 4-Amino-1,3-benzenediol | 5-Nitro-1,3-benzenediol | Catalytic hydrogenation of the nitro group. google.com | Intermediate for polymers (polybenzoxazoles). google.com |

| 5-Nitro-1,3-benzoxazole derivatives | 5-Nitro-1,3-benzenediol precursor | Cyclization reactions involving the hydroxyl and a modified nitro group. researchgate.net | Anthelmintic agents. researchgate.net |

| 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol | 1,3-benzenediol | Multi-step synthesis including pyrazole ring formation and ether linkage. smolecule.com | Pharmaceuticals, material science. smolecule.com |

Impact of Substituent Position and Electronic Properties on Chemical Behavior

The chemical behavior of 5-Nitro-1,3-benzenediol is profoundly influenced by the electronic properties of its substituents and their positions on the benzene (B151609) ring. The molecule contains two hydroxyl (-OH) groups, which are activating and ortho-, para-directing, and one nitro (-NO₂) group, which is strongly deactivating and meta-directing. libretexts.orglibretexts.org

The nitro group is one of the most powerful electron-withdrawing groups due to both inductive and resonance effects. researchgate.net It withdraws electron density from the aromatic ring, making the ring less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.org Conversely, the hydroxyl groups are strong activating groups that donate electron density to the ring through resonance. libretexts.org

The electronic properties conferred by these substituents are critical for the molecule's reactivity. For instance, the electron-withdrawing nature of the nitro group enhances the acidity of the phenolic hydroxyl groups compared to resorcinol (B1680541). In derivative studies, introducing further substituents can fine-tune these electronic properties. Adding electron-donating groups would increase the electron density of the ring, potentially increasing its reactivity in electrophilic substitutions, while adding more electron-withdrawing groups would decrease it further. oup.com

A theoretical study on phenanthrene (B1679779) with nitro group substituents showed that the addition of a nitro group decreases the total energy, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO/LUMO energies themselves. yu.edu.jo This suggests that the nitro group significantly alters the molecule's electronic structure and reactivity. yu.edu.jo

Table of Substituent Effects on the Aromatic Ring:

| Substituent Group | Position on Ring | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1, 3 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Activating | Ortho, Para |

Conformational Analysis and Intermolecular Interactions in Derivatives

The three-dimensional structure (conformation) and the non-covalent interactions of 5-Nitro-1,3-benzenediol derivatives are key determinants of their physical properties and biological activity. The planarity of the nitro group relative to the benzene ring is a significant conformational feature. While often depicted as coplanar, the nitro group can be twisted out of the plane of the aromatic ring due to steric hindrance or intermolecular interactions in the solid state. mdpi.com

Intermolecular interactions, particularly hydrogen bonding, play a dominant role in the crystal structures of these derivatives. The hydroxyl groups are potent hydrogen bond donors, while the oxygen atoms of both the hydroxyl and nitro groups are effective hydrogen bond acceptors. researchgate.net This can lead to the formation of extensive hydrogen-bonding networks in the crystal lattice. nih.gov

In derivatives where the nitro group is reduced to an amine, the -NH₂ group can also act as a hydrogen bond donor. These interactions significantly influence properties such as melting point, solubility, and crystal packing. For example, in the crystal structure of a 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, molecules are linked by N-H⋯O hydrogen bonds into chains, which are further connected by C-H⋯O bonds to form a two-dimensional network. nih.gov

Common Intermolecular Interactions in 5-Nitro-1,3-benzenediol Derivatives:

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |

|---|---|---|---|

| Hydrogen Bonding | -OH, -NH₂ (in derivatives) | -OH, -NO₂, C=O (in derivatives) | Dictates crystal packing, influences solubility and melting point. researchgate.netnih.gov |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Contributes to crystal stability and electronic properties. researchgate.net |

Isomeric Considerations and Comparative Chemical Reactivity (e.g., with 2-Nitroresorcinol)

5-Nitro-1,3-benzenediol is one of three possible isomers of mononitroresorcinol, the others being 2-Nitroresorcinol (B108372) and 4-Nitroresorcinol . The position of the nitro group relative to the two hydroxyl groups dramatically affects the molecule's chemical properties and reactivity.

2-Nitroresorcinol : The nitro group is ortho to both hydroxyl groups. This proximity allows for strong intramolecular hydrogen bonding between the nitro group and the adjacent hydroxyl groups. This can influence its acidity and reactivity. acs.org

4-Nitroresorcinol : The nitro group is para to one hydroxyl group and ortho to the other. Chelation (intramolecular hydrogen bonding) between the ortho hydroxyl and the nitro group has been suggested to activate the position adjacent to the other hydroxyl group for substitution reactions. ias.ac.in

5-Nitro-1,3-benzenediol : The nitro group is meta to both hydroxyl groups.

The reactivity of these isomers in electrophilic substitution reactions differs. The hydroxyl groups strongly direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6).

In 2-Nitroresorcinol , positions 4 and 6 are activated, but the bulky nitro group at position 2 provides steric hindrance.

In 4-Nitroresorcinol , positions 2 and 6 are activated. Studies have shown that in certain reactions like the Pechmann condensation, substitution occurs at the 6-position, suggesting activation at this site due to chelation. ias.ac.in

In 5-Nitro-1,3-benzenediol , positions 2, 4, and 6 are all activated by the hydroxyl groups. The nitro group at position 5 deactivates the ring, but its meta-positioning has less of a deactivating resonance effect on the activated sites compared to an ortho or para nitro group.

Comparative studies have shown that 2-Nitroresorcinol is more reactive than 4-Nitroresorcinol in the Gattermann reaction. ias.ac.in The nitration of resorcinol itself typically yields a mixture of isomers, with the distribution depending on the reaction conditions. chemrj.org Traditional nitration with a nitrating mixture often produces a higher concentration of 2-Nitroresorcinol. chemrj.org The synthesis of specific isomers like 4-Nitroresorcinol or 5-Nitro-1,3-benzenediol often requires indirect routes, such as the nitration of a protected resorcinol derivative followed by hydrolysis, to achieve regioselectivity. google.com

Comparison of Nitroresorcinol Isomers:

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Key Structural Feature | Relative Reactivity Note |

|---|---|---|---|---|---|

| 2-Nitroresorcinol | 2-Nitrobenzene-1,3-diol | 601-89-8 nih.gov | C₆H₅NO₄ nih.gov | Nitro group is ortho to both -OH groups. cymitquimica.com | More reactive than 4-nitro isomer in Gattermann reaction. ias.ac.in |

| 4-Nitroresorcinol | 4-Nitrobenzene-1,3-diol | 31200-04-7 | C₆H₅NO₄ | Nitro group is ortho to one -OH and para to the other. | Chelation may activate the 6-position for substitution. ias.ac.in |

Advanced Spectroscopic and Analytical Characterization of 5 Nitro 1,3 Benzenediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 5-nitro-1,3-benzenediol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-nitro-1,3-benzenediol, the aromatic protons exhibit distinct chemical shifts due to the influence of the hydroxyl and nitro functional groups. The number of signals, their splitting patterns (multiplicity), and their integration values correspond to the number and arrangement of protons in the molecule. For instance, in a deuterated solvent like DMSO-d₆, the aromatic protons of the parent compound, 1,3-benzenediol, show specific resonances. hmdb.ca The introduction of a nitro group at the 5-position significantly influences the electronic distribution in the benzene (B151609) ring, leading to predictable downfield or upfield shifts of the remaining aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. careerendeavour.com The chemical shifts of the carbon atoms in 5-nitro-1,3-benzenediol are influenced by the attached functional groups. The carbons bearing the hydroxyl groups will appear in a characteristic downfield region, while the carbon attached to the electron-withdrawing nitro group will also be significantly deshielded. The remaining aromatic carbons will have shifts dependent on their position relative to the substituents. careerendeavour.com Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom, simplifying the spectrum and aiding in the carbon skeleton determination. careerendeavour.com

A study involving the use of 5-iodovanillin (B1580916) as an internal standard in ¹H-NMR spectroscopy for the quantitative determination of nitrobenzene (B124822) oxidation products demonstrates the precision of this technique in analyzing complex mixtures containing nitroaromatic compounds. researchgate.net

Table 1: Representative NMR Data for Benzenediol Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (ppm) |

| 1,3-Benzenediol | DMSO-d₆ | ¹H | Varies |

| 5-Nitro-1,3-benzenediol | - | ¹³C | Varies based on position |

Note: Specific chemical shift values for 5-Nitro-1,3-benzenediol require experimental determination and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 5-nitro-1,3-benzenediol. nist.gov In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (155.11 g/mol ). nist.govchemspider.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) in Purity and Isolation Studies

Chromatographic methods are essential for assessing the purity of 5-nitro-1,3-benzenediol and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like 5-nitro-1,3-benzenediol. cdc.gov Reversed-phase HPLC (RP-HPLC) with a suitable stationary phase, such as C18, is commonly employed. gimitec.com The separation is based on the differential partitioning of the analyte between the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the stationary phase. sielc.com A UV detector is typically used for detection, as the nitro and aromatic functionalities of the molecule absorb UV light. cdc.gov HPLC methods can be optimized to achieve high resolution and sensitivity, making them ideal for purity analysis and for monitoring the progress of reactions involving 5-nitro-1,3-benzenediol. gimitec.comminstargroup.com

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. organomation.comresearchgate.net For less volatile compounds like 5-nitro-1,3-benzenediol, derivatization may be necessary to increase their volatility and thermal stability. organomation.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. chromatographyonline.com Various detectors can be used, including Flame Ionization Detector (FID) and Mass Spectrometry (GC-MS). phenomenex.commdpi.com GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of individual components in a mixture based on their retention times and mass spectra. nih.gov

Table 2: Chromatographic Methods for the Analysis of Nitroaromatic Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV | Purity, Quantification |

| GC | Phenyl polydimethylsiloxane | Inert Gas (e.g., He, N₂) | MS, FID | Separation, Identification |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for 5-nitro-1,3-benzenediol itself may not be widely reported, this technique is invaluable for elucidating the solid-state structures of its derivatives. nih.govrsc.org

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, researchers can determine bond lengths, bond angles, and torsional angles with high precision. nih.govjhu.edu This information provides a detailed picture of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and stacking, that govern the crystal packing. For example, a study on 5-nitrouridine-monohydrate, a related nitro-substituted compound, revealed details about its pyrimidine (B1678525) ring conformation, the orientation of the nitro group, and the hydrogen bonding network within the crystal. nih.gov Such studies on derivatives of 5-nitro-1,3-benzenediol would provide crucial insights into how the nitro and hydroxyl groups influence the molecule's solid-state architecture.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-nitro-1,3-benzenediol will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The nitro group (NO₂) gives rise to two strong and easily identifiable stretching vibrations: an asymmetric stretch typically in the region of 1580-1535 cm⁻¹ and a symmetric stretch around 1400-1427 cm⁻¹. orientjchem.orgspectroscopyonline.com The hydroxyl (O-H) groups will show a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) due to hydrogen bonding. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The spectrum of 5-nitro-1,3-benzenediol is characterized by absorption bands in the UV region, arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the nitro group. tanta.edu.eguomustansiriyah.edu.iqdavuniversity.org The benzene ring itself and the nitro group act as chromophores. tanta.edu.eg The presence of both the electron-donating hydroxyl groups and the electron-withdrawing nitro group on the benzene ring can lead to a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. uomustansiriyah.edu.iq The position and intensity of these absorption bands are sensitive to the solvent polarity. tanta.edu.eguomustansiriyah.edu.iq

Table 3: Spectroscopic Data for Functional Groups in 5-Nitro-1,3-benzenediol

| Functional Group | Spectroscopic Technique | Characteristic Absorption/Transition |

| Nitro (NO₂) | IR | Asymmetric stretch (~1580-1535 cm⁻¹), Symmetric stretch (~1400-1427 cm⁻¹) |

| Hydroxyl (O-H) | IR | Broad stretch (~3200-3600 cm⁻¹) |

| Aromatic Ring | IR | C-H stretch (>3000 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹) |

| Aromatic System/Nitro Group | UV-Vis | π → π* and n → π* transitions |

Computational Chemistry and Theoretical Investigations of 5 Nitro 1,3 Benzenediol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic environment of 5-Nitro-1,3-benzenediol, which dictates its reactivity. wavefun.com These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. For nitroaromatic compounds like 5-Nitro-1,3-benzenediol, methods such as the complete active space self-consistent field (CASSCF) followed by multi-state second-order perturbation theory (MS-CASPT2) are employed to study electronic structures and excited states, as has been demonstrated for molecules like nitrobenzene (B124822). scispace.com

These calculations are crucial for predicting reactivity. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can identify regions of the molecule susceptible to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. scispace.com For instance, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene (B151609) ring, affecting its reactivity patterns. scispace.com

Quantum chemical calculations also allow for the determination of various reactivity descriptors. These parameters, derived from the electronic structure, provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Table 1: Key Electronic Properties Calculable via Quantum Mechanics

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. scispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. scispace.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. scispace.com |

| Ionization Potential (I) | The minimum energy required to remove an electron | Directly related to EHOMO (I ≈ -EHOMO). researchgate.net |

| Electron Affinity (A) | The energy released when an electron is added | Directly related to ELUMO (A ≈ -ELUMO). researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. scispace.com |

Density Functional Theory (DFT) Applications in Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be highly effective for studying nitroaromatic compounds. scispace.comosti.gov It offers a balance between computational cost and accuracy, making it suitable for calculating the properties of medium-sized molecules like 5-Nitro-1,3-benzenediol. scispace.com

A primary application of DFT is the optimization of molecular geometry. By finding the lowest energy arrangement of atoms, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. arxiv.org For 5-Nitro-1,3-benzenediol, this would involve determining the precise orientation of the nitro (NO₂) and hydroxyl (-OH) groups relative to the benzene ring. Studies on similar molecules, such as 2-nitroresorcinol (B108372), have utilized DFT methods like B3LYP with basis sets such as 6-31G* to establish the most stable molecular structure. researchgate.net

Beyond geometry, DFT is used to calculate the molecule's energetic properties. This includes the total energy, which is used to compare the stability of different isomers or conformers, and the heats of formation. arxiv.org By analyzing the potential energy surface, researchers can identify stable conformers and the energy barriers for conversion between them, as demonstrated in studies of related dioxane compounds. journal-vniispk.ru These energetic calculations are vital for understanding the thermodynamic stability of 5-Nitro-1,3-benzenediol.

Table 2: Example of DFT-Calculated Parameters for a Nitroaromatic Compound Note: This table is illustrative, based on typical calculations for nitroaromatics, as specific literature for 5-Nitro-1,3-benzenediol is not available.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | B3LYP/6-31G(d) scispace.com |

| C-N Bond Length | ~1.48 Å | B3LYP/6-31G(d) |

| O-N-O Bond Angle | ~124° | B3LYP/6-31G(d) |

| Dipole Moment | ~4-6 D | B3LYP/6-31G(d) scispace.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Modeling

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. cresset-group.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.gov

For 5-Nitro-1,3-benzenediol, MD simulations can be used for detailed conformational analysis. While DFT can identify stable low-energy conformers, MD explores the conformational landscape more broadly, revealing the dynamic transitions between different shapes. cresset-group.com This is particularly important for understanding the behavior of the hydroxyl groups, which can rotate and form different intramolecular or intermolecular hydrogen bonds.

MD is also a powerful tool for modeling interactions. Simulations can be set up to study how 5-Nitro-1,3-benzenediol interacts with solvent molecules, such as water, or with biological macromolecules like enzymes. nih.gov For instance, MD simulations of nitrobenzene dioxygenase have been used to understand how a nitroaromatic substrate fits into the enzyme's active site and which interactions stabilize its binding. nih.gov Such simulations for 5-Nitro-1,3-benzenediol could reveal key hydrogen bonding networks and other non-covalent interactions that govern its behavior in a biological context. nih.gov The Automated Topology Builder (ATB) repository, for example, provides parameters for related molecules that can be used to build topologies for MD simulations. uq.edu.au

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial validation of computational models is their ability to reproduce experimental data. Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with results from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

For 5-Nitro-1,3-benzenediol, DFT calculations can predict its vibrational spectrum. The calculated frequencies and intensities correspond to the peaks observed in experimental IR and Raman spectra. Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the theory and anharmonicity, a technique known as the Scaled Quantum Mechanical (SQM) force field method. researchgate.net This approach has been successfully used to assign all fundamental vibrations for the related molecule 2-nitroresorcinol. researchgate.net The characteristic stretches of the NO₂ group, for example, are expected in the 1570–1485 cm⁻¹ (asymmetric) and 1370–1320 cm⁻¹ (symmetric) regions. researchgate.net

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts for 5-Nitro-1,3-benzenediol can aid in the interpretation of experimental spectra and confirm its structure. Excellent agreement between theoretical and experimental NMR data has been shown for series of related nitrobenzene derivatives. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Isomer (2-Nitroresorcinol) Source: Adapted from a study on 2-nitroresorcinol, demonstrating the typical accuracy of such predictions. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (SQM, cm⁻¹) | Assignment |

|---|---|---|---|

| ν(OH) | ~3200 | ~3205 | O-H stretch (H-bonded) |

| νas(NO₂) | ~1540 | ~1542 | Asymmetric NO₂ stretch |

| νs(NO₂) | ~1350 | ~1355 | Symmetric NO₂ stretch |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Diverse Organic Molecules

5-Nitro-1,3-benzenediol serves as a crucial starting material or intermediate in the synthesis of a variety of more complex organic molecules. google.comguidechem.com The presence of both nitro and hydroxyl functional groups allows for sequential and selective reactions, making it a valuable building block in multi-step syntheses.

One of the primary transformations of 5-Nitro-1,3-benzenediol is its reduction to the corresponding amine, 5-Amino-1,3-benzenediol. This reduction can be achieved through catalytic hydrogenation. google.com The resulting amino-diol is a key monomer in the production of high-performance polymers. google.com The process involves contacting the nitro-1,3-benzenediol with a reducing agent, such as hydrogen gas, in the presence of a hydrogenation catalyst. google.com

Furthermore, the hydroxyl groups of 5-Nitro-1,3-benzenediol can undergo reactions typical of phenols, such as etherification and esterification, to create a diverse array of derivatives. These derivatives can then be further functionalized by leveraging the reactivity of the nitro group. For instance, complex organic compounds with potential applications in medicinal chemistry, such as those containing pyrazole (B372694) rings, can be synthesized using 5-Nitro-1,3-benzenediol as a precursor. smolecule.com

The nitration of resorcinol (B1680541), a common method to produce nitrophenols, can lead to the formation of 5-Nitro-1,3-benzenediol, among other isomers. atamanchemicals.comsciencemadness.org Further nitration of this compound can yield trinitroresorcinol (styphnic acid), a compound used in the manufacturing of explosives and dyes. sciencemadness.orgwikipedia.org

Table 1: Selected Synthetic Transformations of 5-Nitro-1,3-benzenediol

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 5-Nitro-1,3-benzenediol | Hydrogen gas, Hydrogenation catalyst | 5-Amino-1,3-benzenediol | Monomer for high-performance polymers google.com |

| Resorcinol | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Trinitroresorcinol (Styphnic Acid) | Dyes, Explosives sciencemadness.orgwikipedia.org |

| 1,3-Benzodioxole | Concentrated Nitric Acid, Water | 5-Nitro-1,3-benzodioxole | Organic Synthesis Intermediate |

Utility in the Development of Functional Polymers and Advanced Materials

The derivatives of 5-Nitro-1,3-benzenediol, particularly its amino-substituted counterparts, are instrumental in the synthesis of advanced functional polymers. One of the most notable applications is in the preparation of polybenzoxazoles (PBO), a class of rigid-rod polymers known for their exceptional thermal stability and mechanical properties. google.comresearchgate.netresearchgate.net

Specifically, 4,6-diamino-1,3-benzenediol, which can be synthesized from a dinitro-1,3-benzenediol precursor, is a key monomer that undergoes polycondensation with terephthalic acid or its derivatives to form PBO. google.comresearchgate.net The resulting PBO fibers exhibit high tensile strength and modulus, making them suitable for applications requiring high-performance materials. researchgate.net

Researchers have also explored the synthesis of novel polymers by incorporating modified diol structures. For example, the polycondensation of 4,6-diamino-1,3-benzenediol with 2,5-dihydroxyterephthalic acid yields poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) fibers. researchgate.net While these fibers exhibit good thermal stability, their mechanical properties are somewhat lower than those of standard PBO fibers. researchgate.net

The unique electronic properties of molecules derived from 5-Nitro-1,3-benzenediol also suggest their potential use in advanced materials for applications in nonlinear optics. smolecule.com

Table 2: Properties of Polymers Derived from 5-Nitro-1,3-benzenediol Precursors

| Polymer | Monomers | Key Properties |

| Poly(p-phenylenebenzobisoxazole) (PBO) | 4,6-diamino-1,3-benzenediol and Terephthalic acid | High thermal stability, remarkable tensile strength and modulus. researchgate.netresearchgate.net |

| Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) | 4,6-diamino-1,3-benzenediol and 2,5-dihydroxyterephthalic acid | Good thermal stability, lower tensile strength than PBO. researchgate.net |

Contribution to Dye and Pigment Precursor Synthesis

Historically and in contemporary chemical industries, nitro-substituted phenols have been important precursors in the synthesis of dyes and pigments. 5-Nitro-1,3-benzenediol and its derivatives are no exception. The further nitration of resorcinol, which can produce 5-Nitro-1,3-benzenediol, ultimately leads to styphnic acid (2,4,6-trinitro-1,3-benzenediol). sciencemadness.orgwikipedia.org Styphnic acid is utilized in the manufacture of certain dyes and pigments. wikipedia.orgevitachem.com

The reactivity of the nitro and hydroxyl groups allows for the creation of a wide chromophoric system. For instance, the reaction of resorcinol with nitrous acid can produce resazurin, which can be converted to resorufin, a compound used in fluorescent dyes. atamanchemicals.com While not directly starting from 5-Nitro-1,3-benzenediol, this illustrates the utility of the resorcinol scaffold in dye chemistry.

Furthermore, compounds like 3,5-dinitroaniline, which shares the dinitro substitution pattern, are explicitly used to make dyes and inks. nih.gov This suggests that derivatives of 5-Nitro-1,3-benzenediol could also serve as intermediates in the synthesis of various colorants. The compound 1,3-bis(3,4-dicyanophenoxy)benzene, synthesized from 1,3-benzenediol, is a known precursor for dye pigments. researchgate.net

Integration into Catalysis and Reaction Design Methodologies

The structural features of 5-Nitro-1,3-benzenediol and its derivatives make them relevant in the context of catalysis and reaction design. The reduction of the nitro group is a key catalytic transformation. The efficiency of this reduction is dependent on the choice of catalyst and reaction conditions. google.com For example, hydrogenation catalysts are employed to convert the nitro group to an amino group, a critical step in the synthesis of polymer monomers. google.com

The design of synthetic pathways often involves leveraging the reactivity of functional groups to achieve a target molecule efficiently. The synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), a valuable industrial intermediate, can be envisioned starting from resorcinol (1,3-benzenediol). mdpi.com One proposed pathway involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation to yield 1,3-CHDA. mdpi.com While this does not directly involve 5-Nitro-1,3-benzenediol, it highlights the importance of the 1,3-benzenediol framework in designing catalytic routes to important chemicals.

Furthermore, the development of one-pot condensation reactions, a key strategy in green chemistry and efficient reaction design, can utilize derivatives of 1,3-benzenediol. acs.org The principles of designing such multi-component reactions could be applied to syntheses involving 5-Nitro-1,3-benzenediol to create complex molecular architectures in a more streamlined and atom-economical manner.

Investigations into Biochemical and Biological Interaction Mechanisms of 5 Nitro 1,3 Benzenediol and Its Analogues

Studies on Cellular Pathway Modulation in in vitro Systems (e.g., Apoptosis, Angiogenesis)

The modulation of fundamental cellular processes such as programmed cell death (apoptosis) and the formation of new blood vessels (angiogenesis) is a significant area of investigation for phenolic compounds and their derivatives.

Research on 5-methyl-1,3-benzenediol, a close analogue of 5-Nitro-1,3-benzenediol, has demonstrated potent apoptogenic and anti-angiogenic effects in vitro. researchgate.net This analogue, isolated from the lichen Parmotrema tinctorum, was found to significantly reduce the viability of various cancer cell lines, with IC50 values ranging from 1.2 to 12.8 μg/ml. researchgate.net The induction of apoptosis at the cellular level was confirmed by the activation of the caspase cascade, key mediators of programmed cell death. researchgate.net Furthermore, treatment with the bioactive fraction led to an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle, a hallmark of DNA fragmentation. researchgate.net In an in ovo Yolk Sac Membrane (YSM) assay, the fraction also significantly inhibited angiogenesis, highlighting its potential to interfere with the blood supply to tumors. researchgate.net

Another nitrated aromatic compound, 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), has been shown to induce apoptosis in human lens epithelial cells. researchgate.net The mechanism involves the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, which subsequently activates the mitochondrial apoptosis pathway. researchgate.net This study illustrates a potential pathway by which nitro-containing compounds can trigger programmed cell death. researchgate.net

Table 1: Effects of 5-methyl-1,3-benzenediol Analogue on Caspase Activity Data extracted from studies on a bioactive fraction containing the compound.

| Cell Line | Fold Increase in Caspase Activity |

| MCF-7 | 6.8 |

| HeLa | 8.3 |

| HepG2 | 6.2 |

| K562 | 4.4 |

| Source: researchgate.net |

Mechanisms of Enzyme Interaction and Inhibition (e.g., Tyrosinase, COMT)

The interaction of 5-Nitro-1,3-benzenediol and its analogues with specific enzymes is critical to their biological activity. Tyrosinase and Catechol-O-methyltransferase (COMT) are two key enzymes whose inhibition by phenolic compounds has been extensively studied.

Tyrosinase Inhibition Tyrosinase is a copper-containing enzyme that catalyzes the key steps in melanin (B1238610) biosynthesis. google.com Its inhibition is a primary strategy for addressing skin hyperpigmentation. google.com Phenolic compounds are well-known tyrosinase inhibitors, and their mechanism often involves interaction with the copper ions in the enzyme's active site. google.comnih.gov The inhibition can be competitive, uncompetitive, mixed, or noncompetitive. google.comnih.gov Competitive inhibitors may act as copper chelators or mimic the structure of the enzyme's natural substrate, L-tyrosine, thereby blocking the active site. google.comnih.gov The number and position of phenolic hydroxyl groups significantly influence the inhibitory activity. google.com For instance, some proanthocyanidins (B150500) are thought to inhibit tyrosinase through chelation between hydroxyl groups on their B ring and the dicopper ions of the enzyme. nih.gov

Catechol-O-methyltransferase (COMT) Inhibition COMT is a crucial enzyme in the metabolism of catecholamines, such as dopamine. wikipedia.org Its inhibition is a therapeutic strategy for Parkinson's disease, as it increases the bioavailability of the drug L-DOPA. acs.org A key structural feature for potent COMT inhibitors is the nitrocatechol moiety (a 1,2-benzenediol with a nitro group). wikipedia.orgrndsystems.com The electron-withdrawing nitro group is critical; it is believed to stabilize the ionized catechol-COMT complex and reduce the nucleophilicity of the hydroxyl group that would typically be methylated. rndsystems.com This leads to highly potent, tight-binding inhibitors that are poor substrates for the enzyme. rndsystems.com The crystal structure of COMT complexed with a nitrocatechol inhibitor shows the nitro group having favorable van der Waals interactions with key residues like Tryptophan 143 in the active site. wikipedia.org Since 5-Nitro-1,3-benzenediol is a resorcinol (B1680541) derivative (1,3-diol) and not a catechol (1,2-diol), it lacks the specific arrangement of hydroxyl groups required for this established binding mechanism at the COMT active site.

Table 2: Inhibitory Activity of Nitrocatechol Analogues against COMT

| Compound | Type | IC50 / Ki |

| Opicapone | Reversible COMT Inhibitor | IC50 = 224 nM medchemexpress.com |

| Tolcapone | COMT Inhibitor | Low nanomolar Ki nih.gov |

| Entacapone | COMT Inhibitor | Low nanomolar Ki nih.gov |

| BIA 3-335 | Reversible, Tight-Binding COMT Inhibitor | Ki = 6.0 nM wikipedia.org |

| COMT-IN-1 | COMT Inhibitor | IC50 = 0.37 µM nih.gov |

| Source: nih.govwikipedia.orgmedchemexpress.comnih.gov |

Molecular Basis of Antimicrobial Activity in Model Systems

Nitroaromatic compounds and their analogues have demonstrated significant antimicrobial properties. The molecular mechanisms underlying this activity are diverse and depend on the specific structure of the compound.

One primary mechanism for phenolic compounds involves their action as weak organic acids that can disrupt microbial cell membranes. acs.org Their lipophilicity and dissociation constant (pKa) influence their solubility in the membrane, leading to bactericidal effects. acs.org The presence, number, and position of substituents on the benzene (B151609) ring are critical determinants of this activity. acs.org For some aminobenzylated 4-nitrophenol (B140041) analogues, the para-nitrophenol group was identified as a key feature for promising antibacterial activity against resistant organisms like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comnih.gov

A more specific mechanism has been described for the analogue 5-bromo-5-nitro-1,3-dioxane (B1667936) (Bronidox). Its antimicrobial action is attributed to the oxidation of essential protein thiols (-SH groups). chemspider.com This oxidation leads to the inhibition of crucial enzyme activity and, consequently, the inhibition of microbial growth. chemspider.com This suggests that interaction with sulfhydryl groups on microbial proteins is a key molecular basis for its activity. chemspider.com Other nitrophenol derivatives, such as 2-(5-nitro-1H-benzimidazol-2-yl)-4-nitrophenols, have also shown selective antibacterial activity, particularly against Staphylococcus epidermidis. dergipark.org.tr The nitro group is a known pharmacologically active moiety, and its electron-withdrawing nature can facilitate interactions with nucleophilic sites within biological systems, contributing to its antimicrobial effects. wikipedia.org

Table 3: Antimicrobial Activity of Benzenediol Analogues

| Compound | Target Organism | MIC (µg/mL) |

| Furan-1,4-benzenediol (5) | K. pneumoniae (ATCC 700603) | 8 |

| Hexyl-1,4-benzenediol (12) | Gram-positive bacteria | 8 - 64 |

| Source: rsc.org |

Characterization of Antioxidant Mechanisms at the Molecular Level

The antioxidant activity of phenolic compounds is one of their most studied properties. The primary mechanisms at the molecular level are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom from one of its hydroxyl groups to neutralize a free radical. researchgate.net The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. bohrium.com

The nature of substituents on the phenol (B47542) ring plays a crucial role. bohrium.com Electron-donating groups increase the electron density on the ring, which can weaken the O-H bond and lower its BDE, thereby increasing antioxidant potential. researchgate.net Conversely, strong electron-withdrawing groups, such as the nitro (–NO2) group, are generally expected to decrease intrinsic antioxidant activity by making hydrogen atom donation more difficult. bohrium.com

Interactions with Biological Macromolecules and Ligand Binding Studies

The biological effects of a compound are often predicated on its ability to bind to macromolecules like proteins and nucleic acids. Ligand binding assays are standard methods used to quantify these interactions. rsc.org

Interaction with Proteins The interaction of nitro-aromatic compounds with proteins has been demonstrated in studies with serum albumin, the most abundant protein in blood plasma. A study on nitrofuran antibiotics binding to bovine serum albumin (BSA) used fluorescence spectroscopy to reveal a static quenching mechanism, indicating the formation of a stable ground-state complex between the nitrofuran and the protein. revvity.com This type of interaction is crucial as it affects the distribution and availability of a compound in the body. Molecular docking studies further suggested the specific binding sites and the nature of the interaction. revvity.com The interaction of the analogue Bronidox with protein thiols represents another key macromolecular interaction. chemspider.com

Interaction with DNA The ability of nitrophenols to interact with DNA has also been investigated. Electrochemical studies of o-nitrophenol in the presence of calf thymus DNA showed changes in the voltammetric response of the compound, indicating a direct interaction. Studies on complexes containing nitrophenol derivatives have provided more detailed insights, revealing an intercalative binding mode with DNA. nih.gov For one such proton transfer complex involving a nitrophenol, a binding constant (Kb) of 4.6 × 10⁴ M⁻¹ was determined, with a binding free energy of -7.2 kcal/mol, suggesting a spontaneous and stable interaction. nih.gov

Table 4: Binding Parameters of Nitrophenol Analogues with Macromolecules

| Compound/Analogue | Macromolecule | Binding Constant (Kb) / Free Energy (ΔG°) | Binding Mode |

| PT complex of DCNP | Calf Thymus DNA | Kb = 4.6 × 10⁴ M⁻¹ | Intercalation nih.gov |

| PT complex of DCNP | Human DNA (docking) | ΔG° = -7.2 kcal/mol | Intercalation nih.gov |

| Nitrofurans (NFZ, NFT) | Bovine Serum Albumin | K_NFZ = 6.48 x 10⁴ M⁻¹, K_NFT = 1.62 x 10⁴ M⁻¹ | Static Quenching revvity.com |

| Source: nih.govrevvity.com |

Influence on Biochemical Nitrosation Reactions

Nitrosation is the process of converting amino compounds into their corresponding N-nitroso derivatives, a reaction of significant interest due to the potential carcinogenicity of some N-nitroso compounds. Phenolic compounds can dramatically influence the rate of these reactions, acting as either inhibitors or catalysts. rndsystems.com

The effect is highly dependent on the substitution pattern of the hydroxyl groups on the benzene ring. Phenols with hydroxyl groups at the 1,2- (catechol) or 1,4- (hydroquinone) positions are generally potent inhibitors of nitrosation. rndsystems.com They act as scavengers, reacting more rapidly with nitrosating agents (like NO⁺ or H₂NO₂⁺) than the amino compounds, thus preventing the formation of N-nitrosamines. rndsystems.com